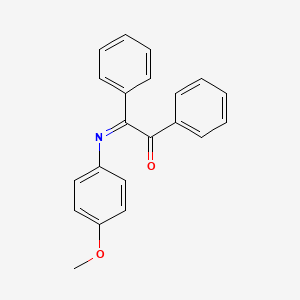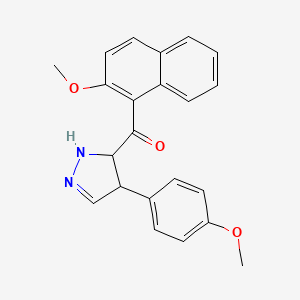![molecular formula C11H13F2NS B13744470 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound with the molecular formula C11H13F2NS It is characterized by the presence of a pyrrolidine ring attached to a sulfanylmethyl group, which is further connected to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone. This reaction proceeds through a Grignard exchange, followed by asymmetric reduction using baker’s yeast as a carbonyl reductase. The intermediate product is then subjected to methylsulfonylation ring closure and Boc removal to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the presence of the difluorophenyl group, which enhances binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
®-2-(2,5-Difluorophenyl)pyrrolidine: A related compound with similar structural features but different functional groups.
3,5-Difluorobenzylsulfonyl chloride: Another compound with a difluorophenyl group, used in different chemical reactions.
Uniqueness
3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13F2NS |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-9-1-2-10(13)11(5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
YMGOYUCDRREMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CSC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
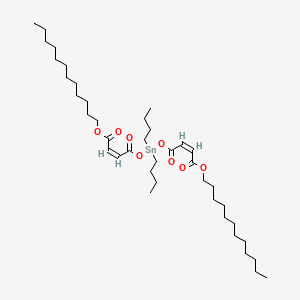

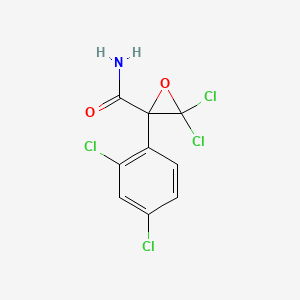
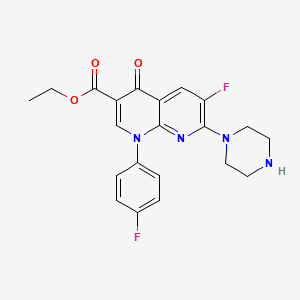
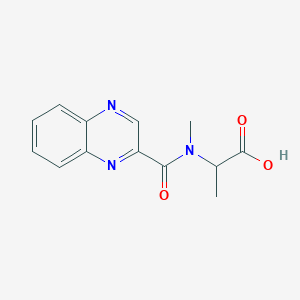
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

